molecular formula C13H16N2O2 B2626258 2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide CAS No. 2361638-60-8

2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide

Cat. No.: B2626258
CAS No.: 2361638-60-8
M. Wt: 232.283
InChI Key: NPAPGTFMSWOOLE-UHFFFAOYSA-N
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Description

2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a unique structure combining amide and acrylamide functional groups, making it a potential candidate for the development of novel covalent inhibitors or as a building block in polymer science. Its mechanism of action is anticipated to involve specific, targeted interactions with biological nucleophiles, such as cysteine residues in enzyme active sites, due to the reactive prop-2-enoyl (acrylamide) moiety. Researchers can leverage this compound in the design and synthesis of probe molecules for studying protein function, signal transduction pathways, and for the discovery of new therapeutic agents. Available with comprehensive analytical data including [¹H NMR, ¹³C NMR, and HRMS], this product is supplied as a high-purity material to ensure experimental reproducibility and reliability. Intended for research purposes in laboratory settings only.

Properties

IUPAC Name

2-methyl-N-phenyl-2-(prop-2-enoylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-11(16)15-13(2,3)12(17)14-10-8-6-5-7-9-10/h4-9H,1H2,2-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAPGTFMSWOOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide typically involves the reaction of 2-methylpropanamide with phenyl isocyanate and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Step 1: 2-Methylpropanamide is reacted with phenyl isocyanate in the presence of a base such as triethylamine. This forms an intermediate compound.

    Step 2: The intermediate is then reacted with acryloyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

One of the notable applications of 2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide is its potential as an antimicrobial agent. Studies have shown that this compound exhibits significant effectiveness against various bacterial strains, positioning it as a candidate for developing new antibiotics. The mechanism of action involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival.

1.2 Anticancer Activity

Research has indicated that this compound may possess anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells in vitro, particularly in breast and colon cancer models. The compound appears to induce apoptosis (programmed cell death) in cancer cells, making it a potential lead compound for further development in cancer therapeutics.

Materials Science

2.1 Polymer Chemistry

In materials science, this compound is utilized in the synthesis of novel polymers. Its reactivity allows it to be incorporated into polymer chains, enhancing the mechanical properties and thermal stability of the resulting materials. These polymers are being explored for use in coatings, adhesives, and composite materials.

2.2 Smart Materials

The compound's ability to respond to environmental stimuli makes it suitable for developing smart materials. For example, polymers derived from this compound can change their properties in response to temperature or pH changes, leading to applications in drug delivery systems and responsive coatings.

Case Studies

Study Application Findings
Study on Antimicrobial ActivityAntimicrobial AgentDemonstrated effectiveness against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Cancer Cell Proliferation InhibitionAnticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment.
Polymer Synthesis ResearchMaterials ScienceDeveloped a new class of thermally stable polymers with enhanced mechanical properties compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several propanamide derivatives, enabling comparative analysis of substituent effects:

Compound Name Key Substituents Key Properties/Applications References
2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide Methyl, phenyl, acrylamide Hypothesized reactivity via acrylamide; potential bioactivity (e.g., electrophilic interactions) N/A
N-Phenyl-N-(1-piperidin-1-ylpropan-2-yl)propanamide (Phenampromide) Piperidine, phenyl, propylamide Narcotic analgesic; logP = 2.8; enantiomer-dependent activity
N-(2-Methylphenyl)-2-(propylamino)propanamide Methylphenyl, propylamino Structural analog with potential CNS modulation (inferred from similar amides)
3-(Dimethylamino)-2-methyl-N-phenyl-2-(phenylthio)propanamide Dimethylamino, phenylthio, methyl Sulfur-containing substituent may enhance lipophilicity or redox activity
3-[(5-Chloropyridin-2-yl)amino]-N-[(phenylcarbamoyl)amino]propanamide Chloropyridinyl, phenylcarbamoyl Antioxidant and reducing agent; antibacterial against Rhizobium radiobacter

Physicochemical Properties

Electrophilicity: The acrylamide group in this compound may confer higher electrophilicity compared to analogs like phenampromide (lacking α,β-unsaturated carbonyl), increasing reactivity in Michael addition or nucleophilic substitution .

Lipophilicity: The phenyl and methyl groups enhance logP relative to simpler propanamides, similar to phenampromide (logP = 2.8) . However, the acrylamide group could reduce solubility compared to derivatives with polar substituents (e.g., dimethylamino or sulfonamide groups) .

Biological Activity

2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various signaling pathways, leading to diverse biological effects. The compound has been studied for its potential antimicrobial and anticancer properties, suggesting a multifaceted mechanism of action that warrants further investigation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has shown promising results in targeting specific cancer cell lines, which could lead to the development of novel cancer therapies .

Case Studies and Research Findings

StudyFindings
Benchchem StudyInvestigated the compound's antimicrobial and anticancer properties, highlighting its potential use in drug development .
MDPI ReviewDiscussed clovamide derivatives related to this compound, noting their antioxidant and anti-inflammatory effects which may enhance therapeutic efficacy .
Patent AnalysisSuggested that derivatives of similar structures could be effective against non-small cell lung cancer by targeting mutated forms of epidermal growth factor receptors (EGFR) .

Potential Applications

The diverse biological activities of this compound suggest several potential applications in medicine:

  • Antimicrobial Agents : Its effectiveness against bacterial strains positions it as a candidate for developing new antibiotics.
  • Cancer Therapeutics : The compound's ability to induce apoptosis in cancer cells could be harnessed for creating targeted cancer treatments.
  • Specialty Chemicals : Beyond biological applications, it is also utilized in the synthesis of complex organic molecules in industrial settings .

Q & A

Q. What are the common synthetic routes for 2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide, and how do reaction conditions influence product formation?

The synthesis typically involves multi-step reactions, including amidation, alkylation, or substitution. For example:

  • Amidation : Reacting 2-methylpropanamide derivatives with phenyl isocyanate under anhydrous conditions .
  • Substitution : Introducing the propenoylamino group via nucleophilic acyl substitution using acryloyl chloride in the presence of a base (e.g., triethylamine) .

Q. Key Factors :

ConditionImpact on Yield/Product
Temperature (25°C vs. reflux)Higher temps favor faster kinetics but may degrade sensitive groups.
Solvent (DMF vs. THF)Polar aprotic solvents enhance nucleophilicity.
Catalyst (e.g., DMAP)Accelerates acylation but may require purification.

Validation : Monitor reactions via TLC or HPLC. Confirm structure using 1H^1H-NMR (e.g., methyl group at δ 1.3–1.5 ppm) and IR (amide C=O stretch ~1650 cm1^{-1}) .

Q. How is this compound characterized, and what spectroscopic data are critical for confirming its purity?

Primary Methods :

  • NMR Spectroscopy :
    • 1H^1H-NMR: Methyl groups (δ 1.2–1.6 ppm), phenyl protons (δ 7.2–7.5 ppm), and amide NH (δ 6.8–7.1 ppm).
    • 13C^{13}C-NMR: Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 120–140 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 232.3 (C12_{12}H14_{14}N2_2O2_2) with fragmentation patterns indicating loss of propenoyl group (-71 Da).
  • X-ray Crystallography : Resolves stereochemical ambiguities; intermolecular H-bonding patterns confirm amide connectivity .

Q. Purity Criteria :

  • HPLC retention time consistency (±0.1 min).
  • Elemental analysis within ±0.3% of theoretical values.

Q. What are the preliminary biological applications explored for this compound?

Early studies focus on:

  • Enzyme Inhibition : Screening against serine hydrolases (e.g., acetylcholinesterase) via fluorometric assays. IC50_{50} values are compared to controls like galantamine .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity (Ki_i) .
  • Antimicrobial Activity : Agar diffusion assays against S. aureus and E. coli; MIC values reported in µg/mL .

Limitations : Low solubility in aqueous buffers may require DMSO solubilization (<1% v/v to avoid cytotoxicity) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Strategies :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in substitution reactions .
  • Reaction Pathway Screening : Combine cheminformatics (e.g., RDKit) with high-throughput experimental validation to identify optimal catalysts (e.g., Pd/C for hydrogenation) .

Q. Case Study :

ParameterPredicted Outcome (DFT)Experimental Result
Activation Energy (kJ/mol)85.382.7 ± 2.1
Reaction Yield (%)7875 ± 3

Tools : Gaussian 16, ORCA, or NWChem for simulations .

Q. How can researchers resolve contradictions in reported biological activity data?

Common Issues :

  • Discrepancies in IC50_{50} values across studies due to assay conditions (e.g., pH, temperature) or compound batch variability.

Q. Methodological Solutions :

  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and enzyme inhibition.
  • Batch Consistency : Use LC-MS to verify purity (>98%) and quantify degradation products .
  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding .

Example : Conflicting reports on acetylcholinesterase inhibition resolved by identifying residual DMSO in stock solutions as a confounding variable .

Q. What advanced applications are emerging in material science and drug delivery?

Innovative Uses :

  • Polymer Functionalization : Incorporate the compound into acrylate copolymers to enhance thermal stability (Tg_g > 150°C) .
  • Nanocarrier Synthesis : Conjugate with PEGylated lipids for pH-responsive drug release in tumor microenvironments .

Q. Challenges :

  • Scale-Up : Batch-to-batch variability in nanoparticle size (PDI < 0.2 required) .
  • Stability : Hydrolytic degradation of the amide bond in physiological conditions; mitigate via methyl group substitution .

Q. What safety protocols are critical for handling this compound?

Key Measures :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis (TLV: 5 mg/m3^3) .
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if needed .
    • Skin Contact : Wash with soap/water; apply emollient if irritation persists .

Waste Disposal : Incinerate in certified facilities (avoid aqueous release due to bioaccumulation risks) .

Q. How do structural analogs of this compound compare in reactivity and bioactivity?

Comparative Analysis :

Analog (CAS No.)Key ModificationBioactivity (IC50_{50}, µM)
4406-41-1 N-Phenyl instead of propenoylamino2.5x lower enzyme inhibition
17350-84-4 Carboxylic acid substitutionImproved solubility but reduced membrane permeability

Q. Design Insights :

  • Electron-withdrawing groups (e.g., nitro) enhance electrophilicity for nucleophilic targets.
  • Methyl groups at the α-position reduce metabolic degradation .

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